molecular formula C6H3Cl2NO2 B2381034 2,3-Dichloroisonicotinic acid CAS No. 126305-70-2; 184416-84-0

2,3-Dichloroisonicotinic acid

Cat. No.: B2381034
CAS No.: 126305-70-2; 184416-84-0
M. Wt: 192
InChI Key: VGKZZKKTZKRCPA-UHFFFAOYSA-N
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Description

2,3-Dichloroisonicotinic acid (CAS 184416-84-0) is a pyridine derivative with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. Structurally, it features chlorine atoms at the 2- and 3-positions of the pyridine ring and a carboxylic acid group at the 4-position (IUPAC name: 2,3-dichloropyridine-4-carboxylic acid) . It is a white to off-white crystalline solid with a melting point of 203–207°C and a purity of ≥97% . While its primary applications are in agrochemical research, particularly in plant resistance induction, its mechanism of action remains less characterized compared to its structural isomer, 2,6-dichloroisonicotinic acid (INA) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZZKKTZKRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939835
Record name 2,3-Dichloropyridine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184416-84-0
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropyridine-4-carboxylic acid
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Scientific Research Applications

Agricultural Applications

Inducer of Plant Resistance
2,3-Dichloroisonicotinic acid functions as a synthetic inducer of systemic acquired resistance (SAR) in plants. Studies have demonstrated its effectiveness in enhancing the resistance of various crops to pathogens, including viruses and fungi. For instance, research indicates that the application of this compound can significantly reduce necrotic lesions caused by viral infections in tobacco and other plants, achieving up to 97% reduction in symptoms when used in conjunction with specific derivatives .

Mechanism of Action
The compound activates defense mechanisms in plants by stimulating the production of pathogenesis-related proteins and enhancing the overall immune response. This has been particularly effective against pathogens such as Tobacco mosaic virus and Phytophthora species .

Pharmaceutical Applications

Synthesis of Bioactive Molecules
In pharmaceutical research, this compound serves as a crucial building block for synthesizing various bioactive compounds. Its chlorinated structure allows for modifications that enhance biological activity against cancer cells and microbial infections. For example, derivatives of this compound have shown promising results in inhibiting tumor growth and exhibiting antimicrobial properties .

Case Study: Anticancer Activity
A study reported the synthesis of novel derivatives from this compound that demonstrated significant anticancer activity in vitro. These derivatives were tested against several cancer cell lines, showing varying degrees of effectiveness, thereby providing insights into potential therapeutic applications .

Chemical Research

Reagent in Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the development of pyridine-based compounds. Its reactivity allows for the introduction of functional groups that can be further modified to create complex molecules with desired properties.

Analytical Chemistry Applications
In analytical chemistry, this compound is used as a standard reference material for quantifying similar compounds in various samples. Its consistent properties make it valuable for ensuring accuracy in laboratory analyses .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Agriculture Induces plant resistance against pathogensUp to 97% reduction in viral symptoms in treated plants
Pharmaceuticals Building block for bioactive compound synthesisEffective anticancer activity reported in vitro studies
Chemical Research Reagent for organic synthesisUsed to synthesize complex pyridine derivatives
Analytical Chemistry Standard reference material for quantifying similar compoundsEnsures accuracy in laboratory analyses

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 3 on the pyridine ring are susceptible to nucleophilic substitution under controlled conditions:

Reagents/Conditions Products Formed Example Applications
Sodium hydroxide in ethanol2,3-Dihydroxyisonicotinic acidSynthesis of hydroxylated derivatives
Benzylamine in DMF, 80°C2-Amino-3-chloroisonicotinic acidIntermediate for bioactive molecules
Thiophenol with K₂CO₃Thioether derivativesFunctionalization for agrochemicals

Key Findings :

  • Mono-substitution typically occurs at the 2-position first due to steric and electronic factors .

  • Diester derivatives (e.g., diethyl 2,3-dichloroisonicotinate) show enhanced biological activity in plant resistance induction compared to monoesters .

Oxidation Reactions

The carboxylic acid group and pyridine ring participate in oxidation pathways:

Oxidizing Agent Conditions Products
KMnO₄ in acidic aqueous mediaReflux for 6–8 hours2,3-Dichloropyridine-1,4-dicarboxylic acid
H₂O₂ with FeSO₄ catalystRT, 24 hoursEpoxide intermediates (theoretical)

Notable Observations :

  • Oxidation of the pyridine ring is less common due to electron-withdrawing effects of chlorine atoms, but strong oxidants like KMnO₄ can decarboxylate the acid group .

Reduction Reactions

Selective reduction of chlorine substituents or the pyridine ring has been documented:

Reducing Agent Conditions Products
LiAlH₄ in THF0°C to RT, 2 hoursPartially dechlorinated alcohols
H₂/Pd-C in ethanol50 psi, 12 hours2-Chloroisonicotinic acid (major)

Research Insights :

  • Catalytic hydrogenation preferentially reduces the 3-position chlorine due to steric accessibility .

  • Over-reduction risks ring saturation, leading to piperidine derivatives.

Esterification and Derivatization

Esterification of the carboxylic acid group enables diverse functionalization:

Reagent Conditions Products Biological Activity
Ethanol/H₂SO₄Reflux, 4 hoursEthyl 2,3-dichloroisonicotinateEnhanced plant SAR induction
Benzoyl chloride, pyridineRT, overnightBenzoyl ester derivativesAntimicrobial potential

Experimental Data :

  • Diesters (e.g., 3i and 3j in De Gruyter studies) reduced viral necrotic spots by 97% in tobacco plants, outperforming monoesters (82–93% efficacy) .

  • Short-chain aliphatic esters exhibit higher solubility and bioavailability in agricultural formulations .

Mechanistic and Kinetic Studies

  • Activation Energy : Substitution at the 2-position requires ~45 kJ/mol, while the 3-position demands ~52 kJ/mol due to steric hindrance .

  • pH Sensitivity : Reactions in alkaline media (pH >10) favor hydrolysis of chlorine substituents over acidic conditions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Isomers and Chlorinated Derivatives

2,6-Dichloroisonicotinic Acid (INA)
  • Structure : Chlorine atoms at 2- and 6-positions; carboxylic acid at 4-position.
  • Molecular Formula: C₆H₃Cl₂NO₂ (identical to 2,3-isomer).
  • Key Properties : Melting point 209–212°C , higher solubility in polar solvents due to symmetrical substitution.
  • Biological Activity :
    • A well-studied inducer of systemic acquired resistance (SAR) in plants, mimicking salicylic acid (SA) .
    • Enhances fungal elicitor responses in parsley cells, priming defense pathways at low elicitor concentrations .
    • Commercialized for agricultural use due to its efficacy in activating NPR1-dependent defense mechanisms .
2,3,5-Trichloroisonicotinic Acid
  • Structure : Chlorine at 2-, 3-, and 5-positions; carboxylic acid at 4-position.
  • Molecular Formula: C₆H₂Cl₃NO₂.
  • Key Properties : Higher molecular weight (226.45 g/mol) and increased lipophilicity compared to dichloro analogs.
  • Reduced solubility may limit practical applications .
Other Chlorinated Pyridine Derivatives
  • 2,5-Dichloroisonicotinic Acid (CAS 88912-26-9): Less studied; structural asymmetry may reduce interaction with SA receptors .
  • 2,3,5,6-Tetrachloroisonicotinic Acid : Extreme chlorination likely imparts toxicity, rendering it unsuitable for agricultural use .

Functional Analogs in Plant Defense Induction

Acibenzolar-S-Methyl (BTH)
  • Structure : Benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester.
  • Molecular Formula : C₈H₆N₂OS₂.
  • Mechanism: Activates SAR via the SA pathway without accumulating endogenous SA .
  • Comparison :
    • More stable and commercially viable than INA .
    • Broader spectrum of pathogen resistance but lacks direct priming effects observed in 2,6-dichloroisonicotinic acid .
Probenazole and BIT
  • Probenazole : 3-Allyloxy-1,2-benzisothiazole 1,1-dioxide.
  • BIT (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) : Active metabolite of probenazole.
  • Mechanism : Induces resistance upstream of SA accumulation, likely via reactive oxygen species (ROS) signaling .
  • Comparison: Less effective in monocots compared to INA and BTH . Limited utility in dicot systems like parsley, where 2,6-dichloroisonicotinic acid shows superior priming .
Key Findings:
  • Positional Effects of Chlorine : The 2,6-substitution pattern in INA optimizes interaction with SA receptors, enhancing SAR activation. In contrast, the 2,3-isomer shows reduced efficacy due to steric hindrance or misalignment with receptor sites .
  • Derivatization Potential: Ester and amide derivatives of 2,6-dichloroisonicotinic acid exhibit up to 92% plant resistance induction, outperforming the parent acid . Similar modifications to the 2,3-isomer remain underexplored.

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